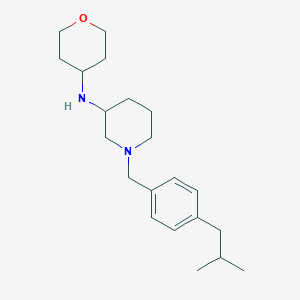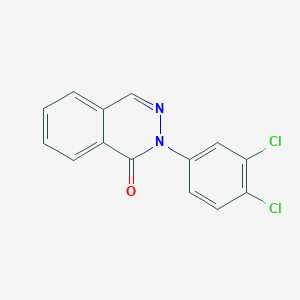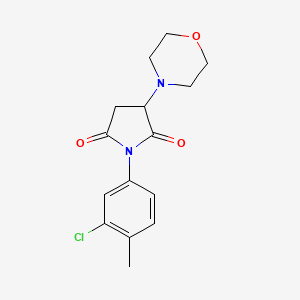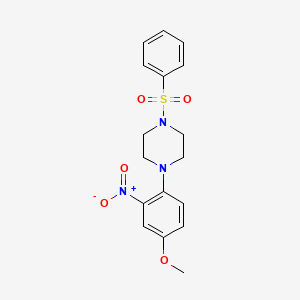
1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine
Overview
Description
1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, also known as IBP or α-IBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. In neuroscience, this compound has been shown to activate the Nrf2 pathway, which plays a role in the defense against oxidative stress and inflammation. In cardiovascular health, this compound has been shown to activate the NO-cGMP pathway, which regulates blood pressure and vascular function. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and protect against neurodegeneration. In cardiovascular health, this compound has been shown to reduce blood pressure, improve endothelial function, and reduce oxidative stress. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic properties in various fields of research. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its chemical structure for improved efficacy and reduced toxicity. Additionally, this compound may have potential as a drug candidate for the treatment of various diseases, and further research is needed to explore its potential in this area.
Scientific Research Applications
1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cardiovascular health, and cancer. In neuroscience, this compound has been shown to have a neuroprotective effect against oxidative stress and inflammation, as well as a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular health, this compound has been studied for its ability to reduce blood pressure and improve vascular function. In cancer research, this compound has been shown to have anti-tumor activity and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-[[4-(2-methylpropyl)phenyl]methyl]-N-(oxan-4-yl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-17(2)14-18-5-7-19(8-6-18)15-23-11-3-4-21(16-23)22-20-9-12-24-13-10-20/h5-8,17,20-22H,3-4,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNELRUWPWKKZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({3-[(4-tert-butylphenyl)sulfonyl]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4070941.png)
![N~2~-(mesitylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4070942.png)
![6-{4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-9H-purine](/img/structure/B4070952.png)
![2-amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070957.png)
![benzyl 3-(3-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070966.png)
![N-(4-{[3-(ethylsulfinyl)propanoyl]amino}phenyl)-5-methyl-2-furamide](/img/structure/B4070969.png)
![1-(3-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4070970.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4070997.png)
![5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4071008.png)
![N-({8-[(4-methoxy-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.5]dec-2-yl}methyl)nicotinamide](/img/structure/B4071013.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4071035.png)